3-Chloro-5-cyanobenzoic acid
Overview
Description
3-Chloro-5-cyanobenzoic acid is a chemical compound with the CAS Number: 327056-71-3 . It has a molecular weight of 181.58 and its IUPAC name is 3-chloro-5-cyanobenzoic acid . It is a solid at room temperature .
Molecular Structure Analysis
The InChI code for 3-Chloro-5-cyanobenzoic acid is1S/C8H4ClNO2/c9-7-2-5(4-10)1-6(3-7)8(11)12/h1-3H,(H,11,12)
. This indicates that the molecule consists of 8 carbon atoms, 4 hydrogen atoms, 1 chlorine atom, 1 nitrogen atom, and 2 oxygen atoms . Physical And Chemical Properties Analysis
3-Chloro-5-cyanobenzoic acid is a solid at room temperature . It is stored in a dry, cool, and well-ventilated place .Scientific Research Applications
Organic Synthesis and Material Science
3-Chloro-5-cyanobenzoic acid and its derivatives are utilized in organic synthesis, contributing to the development of novel compounds with potential applications in various industries. For instance, the synthesis of 14-aryl/heteroaryl-14H-dibenzo[a,j]xanthenes using an efficient polymer-supported catalyst showcases the compound's role in creating structures with significant antiviral activity (Naidu et al., 2012). Another example includes the synthesis of polymerizable benzoic acid derivatives, which form liquid-crystalline complexes with potential applications in materials science (Kishikawa et al., 2008).
Environmental Chemistry
The compound's derivatives also play a role in environmental chemistry, particularly in understanding the behavior of chlorinated organic compounds in water treatment processes. Studies on the relationship between chlorine consumption and by-products formation provide insights into how compounds like 3-Chloro-5-cyanobenzoic acid and its analogs react in water treatment scenarios, which is crucial for improving the safety and efficiency of drinking water disinfection processes (Chang et al., 2006).
Advanced Materials
In the realm of advanced materials, the synthesis and characterization of complexes and polymers derived from benzoic acid derivatives, including those related to 3-Chloro-5-cyanobenzoic acid, highlight their potential in creating new materials with unique properties. For example, the fixation of multilayered structures of liquid-crystalline complexes and the investigation of their stability and removal processes offer valuable information for the development of nanomaterials and coatings (Kishikawa et al., 2008).
Safety and Hazards
The safety information for 3-Chloro-5-cyanobenzoic acid indicates that it may be harmful if swallowed . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and avoiding contact with skin and eyes . It is recommended to use personal protective equipment and ensure adequate ventilation when handling this compound .
Mechanism of Action
Target of Action
It’s known that benzoic acid derivatives can act by mimicking auxin effects or inhibiting the assembly of microtubules .
Mode of Action
It’s known that benzoic acid derivatives can interact with their targets, leading to changes in cellular processes .
Biochemical Pathways
3-Chloro-5-cyanobenzoic acid appears to affect the antioxidant and energy metabolism pathways in maize seedlings . It increases the generation of reactive oxygen species (ROS), stimulating the activities of peroxidase, catalase, and superoxide dismutase in roots . It also influences respiration, evident by increases in potassium cyanide (KCN)-sensitive and salicylhydroxamic acid (SHAM) respiration in the root apexes .
Result of Action
3-Chloro-5-cyanobenzoic acid reduces the growth of maize seedlings through the induction of oxidative stress . The ATP contents were up to 2-fold greater in the treated roots than in the control roots .
properties
IUPAC Name |
3-chloro-5-cyanobenzoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4ClNO2/c9-7-2-5(4-10)1-6(3-7)8(11)12/h1-3H,(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CAZBPYYWJAVBMY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C=C1C(=O)O)Cl)C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4ClNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10620511 | |
Record name | 3-Chloro-5-cyanobenzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10620511 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
181.57 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Chloro-5-cyanobenzoic acid | |
CAS RN |
327056-71-3 | |
Record name | 3-Chloro-5-cyanobenzoic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=327056-71-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-Chloro-5-cyanobenzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10620511 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.